molecular formula H2C=CHCO(OC3H6)nO2CCH=CH2 B218923 Propane-1,3-diol;prop-2-enoic acid CAS No. 52496-08-9

Propane-1,3-diol;prop-2-enoic acid

Cat. No.: B218923
CAS No.: 52496-08-9
M. Wt: 148.16 g/mol
InChI Key: TXHCDEYHZPHRAC-UHFFFAOYSA-N
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Description

Poly(propylene glycol) diacrylate is a compound with at least two non-conjugated ethylenic double bonds in its molecule . It has a linear formula of H2C=CHCO(OC3H6)nO2CCH=CH2 and a CAS number of 52496-08-9 . It’s a hydrophobic polymer that imparts flexibility and enhances hydrophobic properties .


Synthesis Analysis

PPGDA is synthesized by reacting polypropylene glycol with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 indicates the formation of diacrylate and dimethacrylate .


Molecular Structure Analysis

The molecular structure of PPGDA is characterized by the presence of acrylate groups attached to a polypropylene glycol backbone . The acrylate groups are reactive sites that allow PPGDA to participate in polymerization reactions .


Chemical Reactions Analysis

PPGDA is used as a crosslinker in the copolymerization of acrylates . The reactivity of PPG towards acrylic acid is more than methacrylic acid, as indicated by the higher rate constant for PPGDA at all temperatures .


Physical and Chemical Properties Analysis

PPGDA has a refractive index of n20/D 1.452 and a density of 1.01 g/mL at 25 °C . It contains 100 ppm BHT as an inhibitor and 100 ppm MEHQ as an inhibitor . The ionic concentration and the diffusion constant decrease with the increase in the molecular weight of the monomers .

Scientific Research Applications

  • Gas Transport in Crosslinked Polymers : Poly(propylene glycol) diacrylate shows promise in CO2 separation applications due to its high selectivity for CO2 over light, non-polar gases. Its structure allows for favorable interaction with CO2, which is crucial for CO2 separation technologies (Raharjo et al., 2006).

  • Polymer Blends : It acts as a plasticizer in polymer blends with poly(methyl methacrylate), significantly lowering the glass transition temperature and decreasing its elasticity modulus and yield stress. This makes it a valuable material in the creation of uniform and stable plasticizer blends (Korigodskii et al., 2022).

  • Biocompatibility in Tissue Engineering : It has been used to develop self-crosslinkable, biodegradable polymers for tissue engineering applications. These polymers are potentially useful as injectable and photocrosslinkable materials for cell delivery, tissue engineering, and drug delivery applications, owing to their controlled hydrophilicity, biodegradability, and mechanical characteristics (Sharifi et al., 2009).

  • Biodegradable Polymeric Antitumor Nanodrug : Poly(propylene glycol) diacrylate has been modified for use in biodegradable nanodrugs. It shows high efficiency in tumor targeting and less toxicity compared to traditional drugs. This extends the applications of CO2-based polymers in the biomedical field (Luo et al., 2020).

  • Nanocomposite Microbeads : It is effective in stabilizing and dispersing inorganic nanoparticles. For instance, uniform nano-Au/poly(TPGDA) and nano-ZnO/poly(TPGDA) composite microbeads have been synthesized using this material, showcasing its utility in creating homogeneous nano-inorganic/polymer composites (Chang et al., 2010).

  • Solid Polymer Electrolytes : Its use in the design of solid polymer electrolytes with enhanced ionic conductivity and mechanical properties, particularly in the context of boroxine structure formation, shows potential for applications in energy storage and conversion technologies (Li et al., 2020).

  • Biodegradable Polymer Networks : It has been used to prepare new biodegradable polymer networks, showing potential as scaffolds for orthopedic applications in tissue engineering (He et al., 2001).

Mechanism of Action

Target of Action

Poly(propylene glycol) diacrylate (PPGDA) is a multifunctional acrylate monomer . Its primary targets are the monomers in a polymerization reaction, where it acts as a crosslinker . The crosslinker used in the copolymerization of acrylates are basically compounds with at least two non-conjugated ethylenic double bonds in their molecule .

Mode of Action

PPGDA interacts with its targets (monomers) through a process known as free radical polymerization . This process involves the formation of covalent bonds between the PPGDA and the monomers, resulting in a dense network of polymers . The reactivity of PPG towards acrylic acid is more than methacrylic acid .

Biochemical Pathways

The primary biochemical pathway involved in the action of PPGDA is the polymerization pathway. This pathway involves the reaction of PPGDA with other monomers to form a polymer network . The process is facilitated by a catalyst and results in the formation of diacrylate and dimethacrylate .

Result of Action

The result of PPGDA’s action is the formation of a dense network of polymers with improved properties . These polymers find application in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . The interconnected polymer chains participate in the interdiffusion process that occurs during film formation .

Action Environment

The action of PPGDA can be influenced by environmental factors such as temperature and pH. For instance, the solubilization of PPG has been found to be enhanced during a temperature-induced dehydration process . Additionally, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of the resulting polymer network .

Safety and Hazards

PPGDA can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

PPGDA has potential applications in a wide range of fields including analytics, sensors, drug delivery, immune engineering, and biotechnology . The ability to tune the degradation rates of PPGDA-based nanoparticles on a range of hours to weeks highlights critical design considerations for enhancing the tunability and utility of PPGDA hydrogel nanoparticles .

Biochemical Analysis

Biochemical Properties

Poly(propylene glycol) diacrylate is essentially bioinert . It can interact with various biomolecules when modified. For instance, peptides and proteins can be covalently immobilized into the hydrogel to mediate desired cellular interactions .

Cellular Effects

Poly(propylene glycol) diacrylate-based hydrogels are highly attractive in biomedical and biotechnology fields due to their soft and hydrated properties that can replicate living tissues . They have been used in regenerative engineering applications due to attributes such as the ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of the hydrogels .

Molecular Mechanism

The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .

Temporal Effects in Laboratory Settings

The study investigated the effect of the molecular weight of three difunctional poly(propylene glycol) diacrylates on the temperature-dependent ionic conductivity of these monomers and their blends with an eutectic nematic liquid crystal mixture (E7) .

Metabolic Pathways

The metabolic pathways of Poly(propylene glycol) diacrylate are not well-studied. A study on Sphingobium sp. strain PW-1 showed that it could assimilate poly(propylene glycol) diacrylates .

Properties

IUPAC Name

propane-1,3-diol;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H,1H2,(H,4,5);4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHCDEYHZPHRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52496-08-9
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular weight of PPGDA affect its properties?

A1: The molecular weight of PPGDA significantly influences its physical and mechanical properties. For instance, increasing the molecular weight of the PPGDA oligomers generally leads to a decrease in the glass transition temperature (Tg) of the cured material. [] This is because longer chains between the acrylate groups enhance flexibility.

Q2: What spectroscopic techniques are used to characterize PPGDA?

A2: Various spectroscopic techniques are employed to characterize PPGDA, including:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and monitor the progress of reactions involving PPGDA, such as crosslinking reactions. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPGDA, confirming its chemical composition and the incorporation of specific units. [, ]

Q3: Is PPGDA compatible with other polymers?

A3: PPGDA exhibits compatibility with various polymers, making it suitable for creating interpenetrating polymer networks (IPNs). For example, researchers have successfully synthesized IPNs using PPGDA with poly(ethylene glycol) diacrylate (PEGDA), [] poly(acrylic acid) (PAAc), [] polyurethane (PU), and epoxy (EP). [, ]

Q4: How does PPGDA behave in aqueous environments?

A4: The behavior of PPGDA in water depends on its crosslinking density and the presence of other components in the material. Studies on crosslinked PPGDA networks revealed that the equilibrium swelling values in water are influenced by factors such as crosslinking density and the solubility parameters of the oligomers. []

Q5: What is the role of PPGDA in the development of hydrogels?

A5: PPGDA is often incorporated into hydrogels, particularly those designed for biomedical applications. It can act as a hydrophobic component in combination with hydrophilic polymers. [] By adjusting the concentration of PPGDA, researchers can fine-tune the mechanical properties, swelling behavior, and drug release characteristics of the hydrogels. [, , ]

Q6: Does PPGDA possess any inherent catalytic properties?

A6: While PPGDA itself is not known for inherent catalytic properties, it serves as a building block in synthesizing macromolecular photoinitiators. [, ] These photoinitiators, containing PPGDA segments, play a crucial role in initiating polymerization reactions upon exposure to UV light.

Q7: Have computational methods been used to study PPGDA?

A7: Yes, molecular dynamics (MD) simulations have been employed to investigate PPGDA-based systems. For instance, MD simulations have provided insights into the structural and transport properties of PPGDA-based solid electrolytes for lithium-ion batteries. [, ] These simulations contribute to understanding ion transport mechanisms and optimizing electrolyte performance.

Q8: What are the common applications of PPGDA?

A8: PPGDA finds applications in diverse fields, including:

  • Biomaterials: PPGDA is utilized in developing biocompatible hydrogels for drug delivery, [] tissue engineering, [, ] and endovascular embolization. [, , ]
  • Microfluidics: PPGDA enables the fabrication of microgels and microstructures using techniques like photolithography. [, ]
  • Coatings: PPGDA can be incorporated into coatings to modify their flexibility, hydrophobicity, and other surface properties. [, ]
  • Lithium-ion batteries: Research explores the potential of PPGDA-based solid electrolytes for enhancing battery performance. []

Q9: How is PPGDA processed for various applications?

A9: PPGDA can be processed using various techniques, including:

  • UV curing: PPGDA readily undergoes photopolymerization upon exposure to UV light, making it suitable for rapid prototyping and 3D printing applications. [, ]
  • Emulsion polymerization: This technique is used to create PPGDA-based latexes for coatings and other applications. [, ]
  • In situ gelling: PPGDA-based formulations can undergo in situ gelation upon mixing with specific initiators, making them attractive for minimally invasive procedures. [, ]

Q10: What is known about the biocompatibility of PPGDA?

A10: The biocompatibility of PPGDA depends on factors such as molecular weight, crosslinking density, and the presence of other components. While PPGDA itself is generally considered biocompatible, thorough in vitro and in vivo evaluations are crucial to ensure the safety of specific formulations for intended biomedical applications. [, ]

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